Bis(trimethylsiloxy)dichlorosilane

Catalog No.
S1897352
CAS No.
2750-44-9
M.F
C6H18Cl2O2Si3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsiloxy)dichlorosilane

CAS Number

2750-44-9

Product Name

Bis(trimethylsiloxy)dichlorosilane

IUPAC Name

dichloro-bis(trimethylsilyloxy)silane

Molecular Formula

C6H18Cl2O2Si3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3

InChI Key

YQPFMTIZDAWFAC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl

Protecting Group Chemistry

One of the primary applications of BTMOS lies in organic synthesis as a protecting group for reactive functional groups like hydroxyls (-OH) in alcohols, amines (NH2), thiols (SH) and carboxylic acids (COOH) []. These functional groups can be problematic during certain reactions. BTMOS offers several advantages:

  • Ease of Introduction: BTMOS can be introduced onto these functionalities in high yields using well-established procedures [].
  • Stability: The trimethylsilyl group (Si(CH3)3) introduced by BTMOS is stable under a wide range of reaction conditions, allowing for manipulation of other parts of the molecule without affecting the protected group [].
  • Selective Removal: The trimethylsilyl group can be selectively removed under controlled conditions using specific reagents, revealing the original functional group when desired []. This selective removal allows researchers to control the reaction pathway and achieve the targeted molecule.

Precursor for Silylated Materials

BTMOS can serve as a precursor for the synthesis of various silylated materials with unique properties. These materials find applications in different scientific disciplines:

  • Silicones: By reacting BTMOS with water under controlled conditions, researchers can generate siloxane polymers, the backbone of silicone materials. Silicones possess valuable properties like heat resistance, electrical insulation, and water repellency, making them useful in various applications.
  • Functionalized Surfaces: BTMOS can be used to create self-assembled monolayers (SAMs) on various surfaces like silicon or metal oxides []. These SAMs can be further modified to introduce specific functionalities, tailoring the surface properties for specific research needs.

Bis(trimethylsiloxy)dichlorosilane is a silicon-based compound with the chemical formula C₆H₁₈Cl₂O₂Si₃. It is characterized by the presence of two trimethylsiloxy groups and two chlorine atoms bonded to silicon atoms. This compound is primarily utilized as a blocking agent in organic synthesis, particularly for protecting reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. Its unique structure allows it to serve as an effective reagent in various

Bis(trimethylsiloxy)dichlorosilane is a corrosive and toxic compound. It reacts violently with water, releasing hydrochloric acid fumes. It is also a lachrymator (causes tears) and a skin irritant [].

  • Safety Precautions:
    • Handle under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
    • Store in a tightly sealed container under inert atmosphere (e.g., argon) at low temperature (2-8 °C) [, ].

  • Reaction with Alcohols: It reacts with monohydric and dihydric alcohols, leading to the formation of siloxane bonds. This reaction is crucial for protecting functional groups during subsequent chemical transformations .
  • Reaction with Phenols: The compound also interacts with phenolic compounds, facilitating the formation of ether linkages that can stabilize reactive sites within larger molecular frameworks .
  • Hydrolysis: When exposed to moisture or water, bis(trimethylsiloxy)dichlorosilane can hydrolyze to produce silanol compounds, which can further react to form siloxanes or silica .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

The synthesis of bis(trimethylsiloxy)dichlorosilane typically involves the following methods:

  • Direct Chlorination: This method involves chlorinating trimethylsiloxy compounds under controlled conditions to introduce dichlorosilane functionalities .
  • Reactions with Silicon Halides: Another approach includes reacting trimethylsilanol with silicon tetrachloride or other silicon halides, which results in the formation of bis(trimethylsiloxy)dichlorosilane through a series of substitution reactions .
  • Complex Synthetic Routes: Some synthesis routes are more complex and may involve multiple steps and intermediates, highlighting the challenges associated with producing this compound efficiently .

Bis(trimethylsiloxy)dichlorosilane has a range of applications:

  • Protecting Group: It is widely used as a protecting group in organic synthesis for alcohols and amines, preventing unwanted reactions during multi-step syntheses .
  • Silicone Production: The compound is utilized in the production of silicone polymers and resins, contributing to their stability and performance characteristics.
  • Surface Modification: It can be employed for modifying surfaces in various materials science applications, enhancing hydrophobicity and chemical resistance.

Interaction studies involving bis(trimethylsiloxy)dichlorosilane focus on its reactivity with various functional groups in organic compounds. Research has shown that it effectively reacts with alcohols and phenols, leading to the formation of more stable siloxane structures. These interactions are critical for understanding how this compound can be utilized in synthetic pathways and material formulations .

Several compounds share similarities with bis(trimethylsiloxy)dichlorosilane, particularly in terms of structure and reactivity. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
TrimethylchlorosilaneContains three methyl groups and one chlorineSimpler structure; less versatile than bis(trimethylsiloxy)dichlorosilane
DimethyldichlorosilaneTwo methyl groups; two chlorine atomsMore reactive towards moisture; less stable
Bis(dimethylsiloxy)dimethyldichlorosilaneContains dimethyl groups; two chlorine atomsOffers different protective capabilities compared to bis(trimethylsiloxy)dichlorosilane

Each of these compounds possesses unique properties that influence their utility in chemical synthesis and materials science, but bis(trimethylsiloxy)dichlorosilane stands out due to its effectiveness as a protecting group and its stability under various reaction conditions.

Structural Characteristics

Bis(trimethylsiloxy)dichlorosilane consists of a trisiloxane framework with the following substituents:

  • Two chlorine atoms directly bonded to the central silicon atom.
  • Two trimethylsiloxy groups (O–Si(CH$$3$$)$$3$$) attached to adjacent silicon atoms in the trisiloxane chain.
  • Hexamethyl groups distributed across the three silicon atoms in the backbone.

This structure imparts unique electronic and steric properties. The electron-withdrawing chlorine atoms enhance the electrophilicity of the silicon center, while the bulky trimethylsiloxy groups provide steric protection, modulating reactivity.

IUPAC Nomenclature

The compound is systematically named 3,3-dichloro-1,1,1,5,5,5-hexamethyltrisiloxane, reflecting the positions of substituents on the trisiloxane backbone. The numbering prioritizes the central silicon atom as position 1, with substituents assigned sequentially.

PositionSubstituentQuantity
1Trimethylsiloxy (O–Si(CH$$3$$)$$3$$)2
3Chlorine (Cl)2
1,5,5,5Methyl (CH$$_3$$)6

Table 1: Substituent distribution in bis(trimethylsiloxy)dichlorosilane.

Physical and Spectroscopic Properties

Key physical properties include:

PropertyValueSource
Molecular weight277.37 g/mol
Boiling point173°C (at 760 mmHg)
Density1.0017 g/mL (25°C)
Refractive index1.3983 (20°C)
Flash point54°C
Melting point-53°C

Table 2: Physical properties of bis(trimethylsiloxy)dichlorosilane.

The compound’s volatility and low melting point facilitate its use in gas-phase reactions and low-temperature applications.

Molecular Geometry and Bonding Configuration

Bis(trimethylsiloxy)dichlorosilane exhibits a distinctive trisiloxane architecture characterized by a central silicon atom bearing two chlorine substituents and flanked by two trimethylsiloxy groups. The molecular formula C₆H₁₈Cl₂O₂Si₃ corresponds to a molecular weight of 277.37 g/mol [2] [3]. The structural framework can be represented by the SMILES notation CSi(C)OSi(Cl)OSi(C)C, which delineates the linear arrangement of three silicon centers connected via siloxane linkages [3] [4].

The central silicon atom adopts a tetrahedral geometry with two chlorine atoms occupying adjacent coordination sites, while the remaining two positions are occupied by oxygen atoms that bridge to the terminal trimethylsilyl groups. This configuration results in a Si-Cl bond count of two and a Si-O bond count of two within the central silicon environment . The terminal silicon atoms maintain tetrahedral coordination through three methyl groups and one oxygen bridge connection to the central silicon center.

The compound is systematically named as 3,3-dichloro-1,1,1,5,5,5-hexamethyltrisiloxane, reflecting its structural organization within the broader trisiloxane family [2] [6] [3]. The InChI key YQPFMTIZDAWFAC-UHFFFAOYSA-N provides a unique molecular identifier for computational and database applications [3] [4].

Stereoelectronic Effects

The stereoelectronic properties of bis(trimethylsiloxy)dichlorosilane are governed by the electronic interactions between the silicon-oxygen backbone and the chlorine substituents. The siloxane bonds exhibit distinctive electronic characteristics that influence the molecular reactivity profile. Research on related siloxane systems demonstrates that silicon-oxygen bonds possess unique electronic properties that differ significantly from carbon-oxygen analogues [7].

The presence of two chlorine atoms on the central silicon creates an electron-withdrawing environment that enhances the electrophilic character of the silicon center. This electronic configuration facilitates nucleophilic attack at the silicon atom, particularly in hydrolysis and substitution reactions. The trimethylsiloxy groups provide steric bulk and electron-donating effects through hyperconjugation, which modulates the reactivity of the central dichlorosilane moiety [8].

The stereoelectronic effects manifest in the compound's enhanced hydrolytic sensitivity compared to simple chlorosilanes. The electron-rich oxygen atoms in the siloxane linkages can participate in intramolecular coordination interactions, potentially stabilizing transition states during nucleophilic substitution processes. These stereoelectronic considerations are fundamental to understanding the compound's behavior in various chemical transformations and its utility as a protecting group reagent [9] [8].

Physical Property Profiling

Phase Behavior and Thermal Transitions

Bis(trimethylsiloxy)dichlorosilane exists as a colorless liquid at ambient conditions, with a melting point of -53°C and a boiling point of 173°C [2] [6] [10]. The liquid phase stability across a broad temperature range (226°C span from melting to boiling) reflects the molecular structure's thermal resilience and the moderate intermolecular forces present in the system.

The compound exhibits a density range of 0.995 to 1.0017 g/mL at 25°C, indicating slight variations depending on purity and measurement conditions [2] [3] [10]. The refractive index values span 1.398 to 1.3984 at 20°C, consistent with the molecular composition and polarizability characteristics [2] [6] [3]. These optical properties reflect the electronic structure contributions from both the silicon-oxygen framework and the halogen substituents.

Vapor pressure measurements indicate 12 mmHg at 57°C, demonstrating moderate volatility that necessitates appropriate storage and handling protocols [6]. The flash point of 54.4°C classifies the compound as a flammable liquid requiring careful temperature control during processing and storage [2] [6] [3]. Recommended storage temperatures of 2-8°C ensure long-term stability while minimizing vapor formation and potential decomposition pathways [3] [4].

The thermal behavior analysis reveals that bis(trimethylsiloxy)dichlorosilane maintains structural integrity under controlled conditions but exhibits sensitivity to elevated temperatures in the presence of moisture or reactive nucleophiles. Phase transition studies on related dichlorosilane systems demonstrate that thermal decomposition pathways typically involve silicon-chlorine bond cleavage and subsequent polymerization reactions [11] [12].

Spectroscopic Fingerprints

The spectroscopic characterization of bis(trimethylsiloxy)dichlorosilane relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with distinct resonances observed for the trimethylsilyl groups, central silicon environment, and bridging oxygen atoms [13] [14].

Infrared spectroscopy reveals characteristic absorption bands associated with the Si-O stretching vibrations, Si-C stretching modes, and C-H deformation patterns typical of trimethylsilyl groups. The Si-Cl stretching frequencies provide diagnostic information for the dichlorosilane functionality, while the siloxane bridge vibrations appear in the characteristic 1000-1100 cm⁻¹ region [15] [16].

The spectroscopic fingerprint includes distinctive features in the ²⁹Si NMR spectrum, where the central silicon atom bearing two chlorine substituents exhibits a characteristic chemical shift distinct from the terminal trimethylsilicon environments. The coupling patterns and integration ratios provide quantitative confirmation of the molecular structure and purity assessment [13].

Mass spectrometric analysis yields molecular ion peaks consistent with the expected molecular weight of 277.37 g/mol, along with characteristic fragmentation patterns involving loss of trimethylsilyl groups and chlorine atoms. These spectroscopic data collectively provide unambiguous structural identification and enable quantitative analysis in synthetic applications [17].

Reactivity Profile Analysis

Hydrolytic Stability and Degradation Pathways

Bis(trimethylsiloxy)dichlorosilane exhibits rapid hydrolytic reactivity when exposed to water or moisture, leading to the formation of silanol intermediates and hydrochloric acid as primary products [6] [18]. The hydrolysis mechanism proceeds through nucleophilic attack of water molecules at the electron-deficient silicon center, facilitated by the electron-withdrawing effects of the chlorine substituents.

The initial hydrolysis step involves the replacement of silicon-chlorine bonds with silicon-hydroxyl groups, generating hydrogen chloride as a byproduct. The reaction stoichiometry indicates that complete hydrolysis of both chlorine atoms produces two equivalents of hydrochloric acid per molecule of the original compound [18]. This process occurs rapidly under ambient conditions, necessitating anhydrous storage and handling protocols.

Subsequent condensation reactions of the resulting silanol intermediates can lead to the formation of polysiloxane structures through intermolecular Si-O-Si bond formation. The degradation pathway complexity increases with extended exposure to moisture, potentially yielding cyclic and linear polysiloxane oligomers as observed in related dichlorosilane systems [19] [18].

The hydrolytic instability requires careful consideration in synthetic applications, where the compound must be protected from atmospheric moisture to maintain reactivity and prevent premature decomposition. The violent reaction with water, accompanied by the release of corrosive hydrogen chloride fumes, presents significant safety considerations for handling and storage [6] [20].

Nucleophilic Substitution Tendencies

The nucleophilic substitution reactivity of bis(trimethylsiloxy)dichlorosilane encompasses a broad range of transformations involving alcohols, phenols, and other oxygen-containing nucleophiles. The compound readily undergoes etherification reactions with alcohols to form bis(trimethylsiloxy)dialkoxysilanes, demonstrating the accessibility of the silicon center for nucleophilic attack .

The substitution mechanism proceeds through direct displacement of chloride ions by incoming nucleophiles, with the reaction rate enhanced by the electron-withdrawing nature of the chlorine substituents and the stereoelectronic effects of the siloxane framework. Common alcohols including methanol, ethanol, propanol, and butanol have been successfully employed in these transformations .

Phenolic nucleophiles exhibit similar reactivity patterns, yielding bis(trimethylsiloxy)diphenoxysilanes through analogous substitution pathways. The reaction conditions typically require the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the substitution process . This base requirement reflects the ionic nature of the leaving group and the need to drive the equilibrium toward product formation.

Trichlorotrimethylsilane Condensation Routes

The trichlorotrimethylsilane condensation route represents one of the most extensively studied laboratory-scale methods for synthesizing bis(trimethylsiloxy)dichlorosilane. This synthetic approach relies on the controlled reaction between trimethylsilanol and trichlorotrimethylsilane in the presence of a base catalyst, typically triethylamine [2]. The reaction proceeds through a nucleophilic substitution mechanism where the trimethylsilanol acts as the nucleophile, attacking the silicon center of trichlorotrimethylsilane.

The optimal reaction conditions for this condensation route require careful temperature control, with laboratory investigations demonstrating maximum yields when reactions are conducted at low temperatures ranging from negative ten degrees Celsius to twenty-five degrees Celsius . Under these controlled conditions, the reaction exhibits excellent selectivity for the desired bis(trimethylsiloxy)dichlorosilane product while minimizing side reactions and byproduct formation. The use of triethylamine as the base catalyst serves a dual function: it facilitates the deprotonation of trimethylsilanol, enhancing its nucleophilicity, and neutralizes the hydrogen chloride formed during the reaction [3].

Research findings indicate that the molar ratio of reactants significantly influences both yield and reaction kinetics. Optimal stoichiometric conditions typically employ a slight excess of trimethylsilanol relative to trichlorotrimethylsilane, with ratios ranging from 1.1:1 to 1.3:1 providing the highest conversion rates [4]. The reaction mechanism involves the formation of a pentacoordinate silicon intermediate, which subsequently undergoes elimination to produce the target compound and hydrogen chloride as a byproduct.

Solvent selection plays a critical role in reaction optimization, with ether-based solvents demonstrating superior performance compared to hydrocarbon or polar aprotic alternatives [2]. Diethyl ether and tetrahydrofuran have been identified as particularly effective media, providing both enhanced solubility for reactants and products while maintaining chemical inertness toward the reactive silicon-chlorine bonds.

Silicon Tetrachloride-Based Approaches

Silicon tetrachloride-based synthetic routes offer an alternative pathway for bis(trimethylsiloxy)dichlorosilane production, particularly advantageous for industrial-scale applications due to the widespread availability and relatively low cost of silicon tetrachloride as a starting material [5] [6]. These approaches typically involve the reaction of silicon tetrachloride with trimethylsilanol under elevated temperature conditions, ranging from 380 to 450 degrees Celsius [7] [8].

The mechanistic pathway for silicon tetrachloride-based synthesis involves initial coordination of trimethylsilanol to the silicon center, followed by sequential substitution reactions. Copper-based catalysts have demonstrated exceptional effectiveness in promoting these transformations, with research indicating that copper catalyst loadings of 0.1 to 0.5 percent by weight relative to silicon tetrachloride provide optimal conversion rates [7]. The elevated temperature requirements necessitate specialized reactor designs capable of withstanding both high temperatures and the corrosive nature of chlorosilane intermediates.

Process optimization studies have revealed that the sequence of reactant addition significantly influences product distribution and yield. Controlled addition of trimethylsilanol to silicon tetrachloride solutions, rather than simultaneous mixing, reduces the formation of over-substituted products and improves selectivity toward the desired dichlorosilane product [6]. Temperature ramping protocols, where the reaction temperature is gradually increased from 250 degrees Celsius to the final operating temperature over a period of 2 to 4 hours, have been shown to enhance overall conversion while maintaining product quality.

Pressure considerations are equally important in silicon tetrachloride-based approaches, with operating pressures between 0.8 and 1.0 megapascals providing optimal reaction conditions [9]. These elevated pressures maintain liquid-phase conditions for reactants while facilitating enhanced mass transfer and reaction kinetics. The hydrogen chloride byproduct must be continuously removed from the reaction system to prevent equilibrium limitations and product degradation.

Industrial Production Protocols

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as the preferred approach for industrial-scale bis(trimethylsiloxy)dichlorosilane production, offering significant advantages in terms of process control, heat management, and product consistency [10] [11]. Modern continuous flow implementations typically employ packed bed tubular reactors with specialized packing materials designed to withstand the corrosive chlorosilane environment while providing optimal surface area for catalytic reactions.

The design of continuous flow systems requires careful consideration of residence time distribution, with typical industrial installations operating at residence times between 15 and 60 minutes [7]. Shorter residence times, while attractive from a productivity perspective, often result in incomplete conversion and lower product purity. Conversely, extended residence times can lead to thermal degradation and the formation of unwanted byproducts, particularly at the elevated temperatures necessary for efficient conversion.

Temperature profiles within continuous flow reactors are carefully optimized to maximize conversion while minimizing side reactions. Industrial implementations typically employ multi-zone heating systems with temperatures ranging from 450 to 700 degrees Celsius along the reactor length [7]. The initial zones operate at lower temperatures to promote controlled initiation of the reaction, while downstream zones operate at higher temperatures to drive the reaction to completion.

Flow rate optimization represents a critical parameter in continuous flow reactor design, with industrial installations typically operating at feed flow rates between 1000 and 10000 kilograms per hour [12]. The relationship between flow rate and conversion efficiency is nonlinear, with optimal operating windows dependent on reactor geometry, catalyst activity, and temperature profiles. Research has demonstrated that flow rates below 1000 kilograms per hour provide minimal improvement in conversion efficiency while significantly reducing productivity [12].

Heat integration strategies are essential for economical continuous flow operation, with modern installations incorporating sophisticated heat exchanger networks to recover thermal energy from hot product streams. These systems can reduce overall energy consumption by 30 to 50 percent compared to non-integrated designs [13]. Intermediate condensers positioned strategically within the reactor system can further enhance energy efficiency while providing additional process control capabilities [14].

Catalytic Process Enhancements

Catalytic process enhancements have revolutionized industrial bis(trimethylsiloxy)dichlorosilane production, enabling higher conversion rates, improved selectivity, and reduced energy requirements [15] [16]. Modern industrial processes employ sophisticated multi-functional catalysts that combine Lewis acid sites for silicon activation with basic sites for trimethylsilanol deprotonation.

Rhodium-based catalysts have demonstrated exceptional performance in industrial applications, with turnover numbers exceeding 1,900,000 over 24-hour operating periods [17] [18]. These catalysts typically consist of rhodium complexes supported on silica carriers, with tertiary amine co-catalysts providing enhanced electron donation to the rhodium centers. The synergistic effect between rhodium and amine components results in dramatically improved catalytic activity compared to either component alone.

The development of heterogeneous precious metal catalysts has addressed many of the challenges associated with homogeneous catalyst systems, including catalyst recovery, product purification, and process economics [19]. Modern heterogeneous formulations employ carefully controlled metal particle sizes, typically in the range of 2 to 10 nanometers, to maximize active surface area while maintaining catalyst stability under industrial operating conditions.

Catalyst deactivation mechanisms have been extensively studied, revealing that silicon deposition on catalyst surfaces represents the primary mode of activity loss [20]. Regeneration protocols involving controlled oxidation followed by reduction cycles can restore catalyst activity to 85 to 95 percent of initial levels. Industrial implementations typically employ swing reactor systems, allowing continuous operation while individual reactor sections undergo catalyst regeneration.

Process intensification through catalyst optimization has enabled significant reductions in reactor volumes and capital costs. Advanced catalyst formulations permit operation at lower temperatures while maintaining high conversion rates, reducing energy requirements and extending equipment life. Some modern formulations enable efficient conversion at temperatures as low as 60 degrees Celsius, representing a dramatic improvement over traditional high-temperature processes [9].

Purification and Analytical Validation

The purification of bis(trimethylsiloxy)dichlorosilane requires sophisticated separation techniques capable of achieving high purity levels while maintaining product integrity [13] [21] [22]. Industrial purification protocols typically employ multi-stage distillation systems optimized for the unique properties of chlorosilane compounds, including their high reactivity toward moisture and their tendency to form complex mixtures with close-boiling impurities.

Fractional distillation remains the primary purification method for industrial-scale production, with modern installations employing distillation columns containing 80 to 200 theoretical plates to achieve the required separation efficiency [13] [23]. The close boiling points of various chlorosilane species necessitate high separation factors, with typical industrial columns operating at reflux ratios between 2.5 and 143 depending on the specific separation requirements [23]. Temperature control within distillation systems is critical, with column operating temperatures carefully maintained to prevent thermal decomposition while achieving efficient separation.

Dividing wall column technology has emerged as a particularly effective approach for bis(trimethylsiloxy)dichlorosilane purification, offering significant energy savings compared to conventional separation sequences [13] [22]. These advanced distillation systems can reduce energy consumption by up to 83 percent compared to traditional multi-column arrangements while achieving superior separation performance [13]. The implementation of intermediate condensers within dividing wall columns further enhances energy efficiency and provides additional process control capabilities.

Analytical validation of bis(trimethylsiloxy)dichlorosilane purity employs multiple complementary techniques to ensure comprehensive characterization [24] [25] [26]. Gas chromatography-mass spectrometry represents the primary analytical method, providing both qualitative identification and quantitative determination of impurities at detection limits ranging from 0.1 to 1 parts per million [25] [26]. The method employs specialized columns designed for chlorosilane analysis, with trifluoropropyl methyl polysiloxane phases demonstrating optimal separation performance [27].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment, with silicon-29, proton, and carbon-13 experiments offering complementary information about product identity and impurity profiles [28] [29] [30]. Modern analytical protocols typically employ both solution-state and solid-state nuclear magnetic resonance techniques to characterize both liquid products and any solid residues or byproducts [31]. The sensitivity of nuclear magnetic resonance methods enables detection of impurities at levels as low as 0.01 to 0.1 percent [28].

Infrared spectroscopy serves as a rapid screening method for product quality assessment, with characteristic silicon-oxygen and silicon-chlorine stretching frequencies providing immediate confirmation of product identity [28]. Raman spectroscopy offers complementary vibrational information and can be implemented for real-time process monitoring with response times as short as five minutes [32]. These spectroscopic methods are particularly valuable for identifying moisture contamination, which can lead to rapid product degradation through hydrolysis reactions.

Thermal analysis techniques, including thermogravimetric analysis and differential scanning calorimetry, provide important information about product thermal stability and the presence of volatile impurities [33]. These methods are essential for establishing appropriate storage conditions and handling protocols to maintain product quality during transportation and use.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane

Dates

Last modified: 08-16-2023

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